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molecular formula C7H5NO2S B8808539 Benzo[d]isothiazole 1,1-dioxide CAS No. 5669-05-6

Benzo[d]isothiazole 1,1-dioxide

Cat. No. B8808539
M. Wt: 167.19 g/mol
InChI Key: BTNAZHHYONIOIV-UHFFFAOYSA-N
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Patent
US04283537

Procedure details

Various procedures have been reported for synthesizing 3-substituted-benz[d]isothiazole-1,1-dioxides and 3,3-disubstituted-2,3-dihydrobenz[d]isothiazole-1,1-dioxides from saccharin (3-oxo-2,3-dihydrobenz[d]isothiazole-1,1-dioxide) and from saccharin pseudo-chloride (3-chlorobenz[d]isothiazole-1,1-dioxide). As reported by A. Mustafa et al, J. Chem. Soc., 1952, p. 1339, the treatment of saccharin pseudo-chloride with excess phenylmagnesium bromide gave the corresponding 3,3-diphenyl-2,3-dihydrobenz[d]isothiazole-1,1-dioxide in almost quantitative yield. Methyl-, ethyl-, n-propyl- and n-butylmagnesium halides were reported by these authors to react analogously. R. A. Abramovitch et al, J. Chem. Soc., Perkin Trans I, 1974(22), p. 2589, reviewed and reinvestigated the reactions of saccharins with alkyl and aryl Grignard reagents and found that either the 3-alkyl (or 3-aryl) -benz[d]-isothiazole-1,1-dioxide and/or the open-chain tertiary alcohol, o-CH2OH benzenesulfonamide wherein R is alkyl (or aryl) were obtained with one exception. When saccharin was treated with an excess of phenylmagensium bromide in boiling tetrahydrofuran, 3,3-diphenyl-2,3-dihydrobenz[d]isothiazole-1,1-dioxide was obtained as the minor product together with the open-chain tertiary alcohol.
[Compound]
Name
o-CH2OH benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
n-propyl- and n-butylmagnesium halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
saccharins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
aryl Grignard reagents
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:11])(=[O:10])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[N:2]1.S1([C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)C(=O)N1)(=O)=O.[Br-]>O1CCCC1>[C:4]1([C:3]2([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[S:1](=[O:10])(=[O:11])[NH:2]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
o-CH2OH benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
n-propyl- and n-butylmagnesium halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
saccharins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
aryl Grignard reagents
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
3-alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
3-aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(N=CC2=C1C=CC=C2)(=O)=O
Step Thirteen
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react analogously
CUSTOM
Type
CUSTOM
Details
were obtained with one exception

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(NS(C2=C1C=CC=C2)(=O)=O)C2=CC=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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